Ethyl 2-amino-3-phenylbutanoate
Overview
Description
Ethyl 2-amino-3-phenylbutanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of amino acids and contains an ethyl ester group, an amino group, and a phenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with phenylalanine or its derivatives.
Reaction Steps: The amino group of phenylalanine is protected, and the carboxylic acid group is esterified with ethanol under acidic conditions to form the ethyl ester.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors. The process involves continuous monitoring of reaction conditions to ensure product quality.
Catalysts: Catalysts such as strong acids or bases may be used to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Primary amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Ethyl 2-amino-3-phenylbutanoate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to understand amino acid metabolism and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
Ethyl 2-amino-3-phenylbutanoate is similar to other amino acid derivatives such as Ethyl 2-amino-4-phenylbutanoate and Ethyl 2-amino-3-phenylpropanoate. its unique structure, particularly the presence of the phenyl group at the 3-position, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity.
Comparison with Similar Compounds
Ethyl 2-amino-4-phenylbutanoate
Ethyl 2-amino-3-phenylpropanoate
Properties
IUPAC Name |
ethyl 2-amino-3-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJCCMPPURKHIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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